molecular formula C6H12ClNO B1445836 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride CAS No. 1803562-22-2

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

Cat. No.: B1445836
CAS No.: 1803562-22-2
M. Wt: 149.62 g/mol
InChI Key: HERGXXSUQVJVAM-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom (aza) at position 3 and a hydroxyl group (-ol) at position 4. The hydrochloride salt enhances its stability and solubility. Its molecular formula is C₆H₁₂ClNO (base compound: C₆H₁₁NO), and it is identified by CAS numbers such as 13729-77-6 (for the (1R,6R)-stereoisomer) .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERGXXSUQVJVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The core synthetic challenge in preparing 3-azabicyclo[4.1.0]heptan-6-ol hydrochloride lies in constructing the bicyclic azabicyclo[4.1.0]heptane ring system, which includes a cyclopropane fused to a piperidine ring. The preparation typically involves:

  • Formation of the bicyclic ring system through intramolecular cyclization or ring-closing reactions.
  • Introduction of the hydroxyl group at the 6-position.
  • Conversion to the hydrochloride salt for stability and handling.

Key Preparation Methods

Intramolecular Cyclopropanation of Piperidine Derivatives

One common approach involves starting from suitably substituted piperidine precursors that undergo intramolecular cyclopropanation to form the bicyclic system. This can be achieved by:

  • Using diazo compounds or carbenoid intermediates to induce cyclopropane ring formation.
  • Employing strong bases such as sodium hydride (NaH) to deprotonate intermediates and promote ring closure.
  • Methyl iodide or other alkyl halides may be used to methylate nitrogen atoms or other positions to stabilize intermediates.

For example, in a patent (WO2010133569A1), a stepwise addition of NaH and methyl iodide at room temperature or elevated temperatures (up to 60 °C) was employed to facilitate the reaction and achieve the bicyclic framework. The reaction mixtures were then quenched with saturated ammonium chloride solution and extracted with ethyl acetate to isolate the product.

Hydroxylation and Salt Formation

After formation of the bicyclic amine, hydroxylation at the 6-position can be introduced by:

  • Direct functionalization of the bicyclic ring system using oxidation or hydroxy-substituting reagents.
  • Alternatively, starting materials may already contain the hydroxyl group prior to cyclization.

The final compound is typically converted into its hydrochloride salt by treatment with hydrochloric acid, which enhances solubility and stability, facilitating purification and storage.

Detailed Reaction Conditions and Yields

The preparation often involves multiple additions of reagents to drive the reaction to completion. For instance:

Step Reagents Added Conditions Notes
1 NaH (0.0053 g, 0.133 mmol), methyl iodide (0.176 mmol) Stirred at room temperature overnight Initial cyclopropanation step
2 NaH (0.0106 g, 0.266 mmol), methyl iodide (0.352 mmol) Stirred at room temperature 5.5 hours Further ring closure and methylation
3 NaH (0.0106 g, 0.266 mmol), methyl iodide (0.352 mmol) Stirred at room temperature 2 hours Completion of reaction
4 Saturated NH4Cl solution (4 mL) Quench reaction, extract with ethyl acetate Work-up and isolation

Elevated temperatures (40-60 °C) may be applied in some steps to improve reaction rates and yields.

Research Findings and Analytical Data

  • The bicyclic structure imparts rigidity and conformational constraints that influence biological activity.
  • The hydrochloride salt form improves aqueous solubility, which is critical for pharmaceutical applications.
  • Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.
  • The compound's molecular formula is C6H12ClNO with a molecular weight of approximately 149.62 g/mol.

Comparative Data on Related Azabicyclic Compounds

Research on bridged piperidine analogues, including 3-azabicyclo[4.1.0]heptane derivatives, has shown that:

Compound IC50 (nM) Solubility (µg/mL) Log D (pH 7.4) cLog P
3-Azabicyclo[4.1.0]heptan-6-ol (hydrochloride) ~7.96 1.10 0.36 1.9
Related bridged analogues 3.11 - 211 0.1 - 136 0.03 - 0.77 0.92 - 2.8

These data indicate that subtle changes in the bicyclic structure and substituents affect solubility and lipophilicity, which are important for drug development.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions
Base Sodium hydride (NaH)
Alkylating agent Methyl iodide
Temperature Room temperature to 60 °C
Reaction time Several hours to overnight
Work-up Saturated ammonium chloride quench, ethyl acetate extraction
Product form Hydrochloride salt
Molecular weight 149.62 g/mol
Molecular formula C6H12ClNO

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The following compounds share bicyclic frameworks but differ in ring size, substituent positions, functional groups, or stereochemistry:

Table 1: Structural Comparison of Azabicyclo Compounds
Compound Name Bicyclo System Substituents/Functional Groups Molecular Formula CAS Number Key Properties/Applications
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride [4.1.0] -OH (position 6), HCl salt C₆H₁₂ClNO 13729-77-6 Limited data; potential building block
3-Azabicyclo[3.2.0]heptan-6-ol [3.2.0] -OH (position 6) C₆H₁₁NO 1375065-64-7 Used in R&D collision cross-section data available
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol HCl [3.1.0] -OH (position 6), HCl salt C₅H₁₀ClNO 1523542-00-8 Smaller ring system; stereochemistry-dependent activity
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl [4.1.0] -CF₃ (position 6), HCl salt C₇H₁₁ClF₃N 1818847-27-6 Enhanced lipophilicity; metabolic stability
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride [3.1.1] Ketone (position 6), HCl salt C₆H₁₀ClNO 1486519-87-2 Reactivity altered by carbonyl group

Impact of Bicyclo System and Substituents

  • Ring Strain and Stability: The [4.1.0] system (target compound) has a norbornane-like structure with moderate ring strain, whereas [3.2.0] and [3.1.0] systems exhibit higher strain due to smaller bridges . The [3.1.1] system introduces a fused bicyclic framework with distinct conformational flexibility .
  • Functional Group Effects :

    • Hydroxyl (-OH) vs. Ketone (-one): The -OH group in 3-azabicyclo[4.1.0]heptan-6-ol enables hydrogen bonding, improving solubility, while the ketone in [3.1.1]-heptan-6-one increases electrophilicity .
    • Trifluoromethyl (-CF₃): Derivatives like 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride show enhanced lipophilicity and resistance to oxidative metabolism, making them promising for drug discovery .
  • Stereochemical Considerations :

    • Racemic mixtures (e.g., rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol) vs. enantiopure forms (e.g., (1R,6R)-isomer) exhibit divergent biological activities due to target selectivity .

Biological Activity

3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a seven-membered ring containing a nitrogen atom, which is integral to its biological interactions. Its molecular formula is C6H12ClNOC_6H_{12}ClNO with a molecular weight of approximately 149.6186 g/mol. The presence of the nitrogen atom allows for the formation of hydrogen bonds, enhancing its interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves several pathways:

  • Hydrogen Bond Formation : The nitrogen atom in the bicyclic structure facilitates hydrogen bonding with biomolecules, influencing their activity.
  • Enzyme Interaction : The compound can modulate enzyme activities by interacting with active sites, potentially leading to inhibition or activation depending on the target.
  • Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurological disorders.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects, although further studies are needed to establish efficacy and mechanisms.
  • Pharmacological Potential : The compound is being explored for its therapeutic properties in drug development, particularly in areas related to pain management and cognitive enhancement .

Case Studies and Experimental Evidence

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes linked to inflammation and pain pathways, suggesting its potential as an anti-inflammatory agent.
  • Animal Models : In animal studies, administration of this compound resulted in improved cognitive function and reduced symptoms associated with certain neurological conditions .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
3-Azabicyclo[3.1.1]heptan-6-olBicyclicDifferent ring structure affecting biological activity
(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-olStereoisomerSpecific enantiomer potentially enhancing potency
2-Azabicyclo[2.2.2]octan-2-olBicyclicSmaller ring size may influence pharmacokinetics

This table illustrates how the unique bicyclic framework and functional groups in this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride to ensure stability?

  • Methodological Answer : For bicyclic amine hydrochlorides, room temperature storage is often sufficient if the compound is stable under ambient conditions. Ensure airtight containers with desiccants to prevent hygroscopic degradation. Similar azabicyclo compounds, such as 3-azabicyclo[3.1.1]heptan-6-one hydrochloride, are stored at room temperature without decomposition .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) or literature analogs. For example, bicyclo[3.2.1]octane derivatives in use stereodescriptors (e.g., [2S,5R,6R]) to assign stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Similar compounds in report accurate mass data (e.g., MH+^+ peaks) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, amine) by comparing peaks to reference spectra (e.g., IR absorption at 1730 cm1^{-1} for carbonyl groups in ) .

Q. What safety precautions are necessary when handling bicyclic amine hydrochlorides in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For compounds with acute toxicity (e.g., H302, H315 in ), add respiratory protection if dust/aerosols form .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (e.g., H335 hazards for azabicyclo compounds) .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can one optimize the synthesis of this compound to minimize by-product formation?

  • Methodological Answer :

  • Reagent Selection : Use stereoselective catalysts (e.g., tert-BuOK in THF for bicyclo[3.1.0] systems, as in ) to control ring closure .
  • Temperature Control : Gradual heating (e.g., reflux for β-alaninate derivatives in ) reduces side reactions like epimerization .
  • Purification : Employ preparative HPLC or recrystallization (e.g., using i-PrOH for bicyclo[3.2.0] systems in ) to isolate the target compound .

Q. What strategies are effective in resolving data contradictions when characterizing bicyclic compounds using mass spectrometry and NMR?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to clarify ambiguous NH/OH signals in NMR (e.g., azabicyclo[4.2.0] systems in ) .
  • Tandem MS (MS/MS) : Fragment ions can distinguish regioisomers (e.g., m/z 432 for MH+^+ in vs. m/z 431 for M+^+) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions for bicyclo[3.2.1]octane derivatives (e.g., ) .

Q. How should researchers design impurity profiling studies for this compound using HPLC or LC-MS?

  • Methodological Answer :

  • Column Selection : Use C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to resolve polar impurities, as done for penicillanic acid derivatives in .
  • Detection : UV at 210–254 nm for amine hydrochlorides; supplement with charged aerosol detection (CAD) for non-chromophoric impurities .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and LOQ (< 0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride

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